molecular formula C15H16BrNO3S2 B2927883 5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1421500-81-3

5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2927883
CAS No.: 1421500-81-3
M. Wt: 402.32
InChI Key: KUBYYEUTWLYXDF-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also has a bromine atom attached to the thiophene ring, a sulfonamide group, and a tetrahydronaphthalen-2-yl group with a hydroxy substituent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the thiophene ring. The presence of the bromine atom, a heavy halogen, could significantly influence the compound’s overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom could potentially be replaced in a substitution reaction. The sulfonamide group might also participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Perfluorinated Sulfonamides in Environmental Science

A study by Shoeib et al. (2005) explored the occurrence and human exposure implications of perfluorinated alkyl sulfonamides (PFASs) used in consumer products for surface protection. Their comprehensive survey included indoor air, house dust, and outdoor air in Ottawa, Canada. This research highlighted the widespread presence and potential human exposure to PFASs, underscoring the environmental and health implications of such compounds (Shoeib et al., 2005).

Carbonic Anhydrase Inhibitors in Medical Research

Research on 6-hydroxybenzo[b]thiophene-2-sulfonamide, a carbonic anhydrase inhibitor, was conducted to evaluate its efficacy in lowering intraocular pressure in normotensive subjects (Eb et al., 1987). Although this study focused on a different sulfonamide derivative, it illustrates the medical research applications of sulfonamides, particularly in ophthalmology and potential treatments for eye conditions (Eb et al., 1987).

Sulfonamides in Occupational Health

A study on benzophenone-4 (a sulfonic acid derivative) presented a case of occupational allergic contact dermatitis in a printer, highlighting the occupational health risks associated with chemical exposure in the workplace (Caruana et al., 2011). This research provides insight into the health implications of sulfonamide compounds and the importance of monitoring and managing exposure to prevent adverse health outcomes (Caruana et al., 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many thiophene derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling “5-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)thiophene-2-sulfonamide” would require appropriate safety precautions. The specific risks would depend on various factors, including the compound’s reactivity and toxicity .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its reactivity. Thiophene derivatives are a focus of ongoing research in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S2/c16-13-5-6-14(21-13)22(19,20)17-10-15(18)8-7-11-3-1-2-4-12(11)9-15/h1-6,17-18H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBYYEUTWLYXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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